Product packaging for Benzyl 3-iodoazetidine-1-carboxylate(Cat. No.:CAS No. 939759-26-9)

Benzyl 3-iodoazetidine-1-carboxylate

Cat. No.: B1340906
CAS No.: 939759-26-9
M. Wt: 317.12 g/mol
InChI Key: SNXKRIUJMHHPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, are highly desirable structures in synthetic and medicinal chemistry. nih.gov Their significance stems from a combination of inherent ring strain and conformational rigidity. The strain within the azetidine (B1206935) ring makes these compounds more reactive than their five- or six-membered counterparts, such as pyrrolidines and piperidines, enabling unique chemical transformations. researchgate.net However, they are generally more stable and easier to handle than the highly strained three-membered aziridines. researchgate.net

This balance of stability and reactivity makes azetidines valuable components in drug discovery. nih.gov Incorporating an azetidine scaffold into a larger molecule can impart favorable pharmacokinetic properties. researchgate.net The rigid structure of the ring limits conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. enamine.net Consequently, the azetidine motif is found in a number of approved pharmaceutical agents. researchgate.net Functionalized derivatives, such as Benzyl (B1604629) 3-iodoazetidine-1-carboxylate, serve as crucial intermediates, providing a pre-built, strained ring system that can be further elaborated into complex target molecules.

Historical Development of Synthetic Methodologies for Azetidine Ring Systems

The synthesis of the strained four-membered azetidine ring has historically been a significant challenge for organic chemists. nih.gov Early and still common methods often rely on the intramolecular cyclization of γ-aminohalides or other suitable precursors, though this can be hampered by competing side reactions. researchgate.netfrontiersin.org

Over the decades, the synthetic toolkit for accessing azetidines has expanded considerably. magtech.com.cn Modern methodologies include:

[2+2] Cycloadditions: Photochemical reactions between imines and alkenes can form the azetidine ring directly.

Ring Contractions: The Favorskii-type rearrangement of α-bromo N-sulfonylpyrrolidinones provides a pathway to functionalized azetidines.

Ring Expansions: Reactions of aziridines can be used to construct the four-membered ring.

Intramolecular Aminolysis: Lewis acid-catalyzed ring-opening of epoxides by an appropriately positioned amine can yield hydroxyl-substituted azetidines. frontiersin.org

The synthesis of Benzyl 3-iodoazetidine-1-carboxylate itself exemplifies a post-cyclization functional group interconversion. It is typically prepared from its precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. One documented laboratory-scale synthesis involves reacting the hydroxy precursor with imidazole, triphenylphosphine (B44618), and iodine in dichloromethane (B109758). This process effectively converts the hydroxyl group into an iodo group, creating a valuable synthetic handle for subsequent reactions.

Strategic Importance of Azetidine Scaffolds as Versatile Building Blocks

Azetidine scaffolds are recognized as versatile building blocks in organic synthesis, providing access to a wide array of more complex molecules. nih.govresearchgate.net Their utility is rooted in their ability to serve as rigid structural cores and as reactive intermediates.

This compound is a prime example of a strategically important building block for several reasons:

The Benzyl Carbamate (B1207046) (Cbz) Group: This functional group serves as a common protecting group for the nitrogen atom. It is stable under many reaction conditions but can be removed when desired to allow for further reactions at the nitrogen center.

The 3-Iodo Substituent: The carbon-iodine bond is a key feature, making the 3-position of the azetidine ring a site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The iodo group is an excellent leaving group and is particularly well-suited for transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgnih.govacs.org For instance, palladium-catalyzed Hiyama cross-coupling reactions between 3-iodoazetidine (B8093280) derivatives and arylsilanes have been successfully employed to synthesize 3-arylazetidines. organic-chemistry.orgnih.gov This capability allows for the direct attachment of diverse aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this single intermediate.

The strategic placement of these functional groups makes this compound a highly valuable precursor for constructing libraries of novel compounds, particularly in the context of pharmaceutical and materials science research. organic-chemistry.orgacs.org

Compound Names Table

Compound NameSynonym(s)CAS Number
This compound1-Cbz-3-iodoazetidine939759-26-9 echemi.com
Benzyl 3-hydroxyazetidine-1-carboxylate1-Cbz-3-hydroxyazetidine128117-22-6 nih.gov
Imidazole-288-32-4
TriphenylphosphinePPh3603-35-0
IodineI27553-56-2
DichloromethaneMethylene chloride, CH2Cl275-09-2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12INO2 B1340906 Benzyl 3-iodoazetidine-1-carboxylate CAS No. 939759-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXKRIUJMHHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585721
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-26-9
Record name Benzyl 3-iodoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways for Benzyl 3 Iodoazetidine 1 Carboxylate

Preparative Routes from Precursor Azetidine (B1206935) Derivatives

A direct and reliable pathway to Benzyl (B1604629) 3-iodoazetidine-1-carboxylate involves the functional group manipulation of a pre-formed azetidine ring. This step-wise approach ensures high regioselectivity and provides a scalable route to the desired product.

Synthesis of Benzyl 3-Hydroxyazetidine-1-carboxylate as a Key Intermediate

The foundational step in this sequence is the preparation of Benzyl 3-hydroxyazetidine-1-carboxylate. This key intermediate serves as the scaffold upon which the subsequent transformations are performed. It is a commercially available compound, often synthesized for use as a medical intermediate. pu-kang.com The structure incorporates the azetidine ring, a hydroxyl group at the 3-position, and a Cbz protecting group on the nitrogen atom. nih.gov

Elaboration to Benzyl 3-(Trifluoromethylsulfonyloxy)azetidine-1-carboxylate

To facilitate the introduction of the iodide, the hydroxyl group of Benzyl 3-hydroxyazetidine-1-carboxylate is first converted into a superior leaving group. The trifluoromethanesulfonyl group (triflate) is ideal for this purpose due to its high reactivity in nucleophilic substitution reactions. nih.gov This transformation is typically achieved by treating the alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine, in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). The base neutralizes the triflic acid byproduct formed during the reaction. This step yields Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate.

Regioselective Iodination via Nucleophilic Displacement for Benzyl 3-Iodoazetidine-1-carboxylate Formation

The final step is the regioselective formation of this compound via a nucleophilic substitution reaction. The triflate group, being an excellent leaving group, is readily displaced by an iodide nucleophile. nih.gov This reaction is typically carried out using an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C-3 position if a chiral starting material is used. This method, often referred to as the Finkelstein reaction when exchanging one halogen for another, is highly efficient for introducing iodine into organic molecules. acsgcipr.org

Another reported method for direct iodination of the hydroxy precursor involves the use of triphenylphosphine (B44618) (PPh₃), imidazole, and elemental iodine (I₂) in dichloromethane. The alcohol is added to a pre-formed phosphonium (B103445) iodide complex, leading to the desired iodo-azetidine after purification.

StepReactantKey ReagentsProduct
2.1.1N/A (Starting Material)N/ABenzyl 3-hydroxyazetidine-1-carboxylate
2.1.2Benzyl 3-hydroxyazetidine-1-carboxylateTrifluoromethanesulfonic anhydride (Tf₂O), PyridineBenzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate
2.1.3Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylateSodium Iodide (NaI)This compound
Alternative: PPh₃, Imidazole, I₂ (from hydroxy precursor)

General Methodologies for Functionalized Azetidine Construction Relevant to this compound

While the functional group interconversion described above is a direct route, other methodologies focus on the initial construction of the azetidine ring itself. These methods can provide access to a variety of substituted azetidines that could serve as precursors to the target molecule.

Cyclization Reactions for Azetidine Ring Assembly

The formation of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. organic-chemistry.org Intramolecular cyclization reactions are a powerful strategy to achieve this. researchgate.net These reactions typically involve a precursor molecule containing both a nitrogen nucleophile and a suitable leaving group, separated by a three-carbon chain, which cyclizes to form the heterocyclic ring.

Gold-Catalyzed Oxidative Cyclization Approaches

Modern synthetic chemistry has seen the emergence of gold catalysis as a powerful tool for constructing complex molecular architectures. researchgate.net Gold catalysts, particularly Au(I) complexes, are known for their ability to activate alkynes and allenes toward nucleophilic attack. beilstein-journals.orgresearchgate.net This reactivity has been harnessed to develop oxidative cyclization reactions that can form heterocyclic rings. acs.org

In a relevant context, gold-catalyzed cyclizations of N-tosyl homopropargyl amines have been shown to produce alkylidene azetidines through a 4-exo-dig cyclization pathway. nih.govacs.org This type of reaction involves the intramolecular attack of the nitrogen atom onto a gold-activated alkyne. acs.org While this specific example leads to an exocyclic double bond and uses a tosyl protecting group, the underlying principle of forming the azetidine ring via gold-catalyzed cyclization of an acyclic amine precursor is significant. Such a strategy could potentially be adapted to synthesize precursors for this compound by designing substrates with appropriate functionalities and a Cbz protecting group.

Intramolecular Amination Strategies

Intramolecular cyclization of acyclic precursors is a common and effective method for the formation of azetidine rings. In the context of this compound, this would typically involve a precursor containing a nitrogen nucleophile and a carbon atom with a suitable leaving group at the gamma-position. A plausible synthetic route could start from a protected 3-amino-1,2-propanediol (B146019) derivative. The nitrogen would be protected with a benzyl carbamate (B1207046) group, and one of the hydroxyl groups would be converted into a good leaving group, such as a tosylate or mesylate. The other hydroxyl group would be the precursor to the iodo functionality. Subsequent treatment with a base would induce an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the leaving group, leading to the formation of the azetidine ring. The final step would then be the conversion of the remaining hydroxyl group to the iodide.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of β-lactams (azetidin-2-ones) presents a powerful and frequently employed method for accessing the azetidine scaffold. For the synthesis of this compound, a potential precursor would be a suitably substituted β-lactam, such as benzyl 3-iodo-2-oxoazetidine-1-carboxylate. The key challenge in this approach lies in the chemoselective reduction of the lactam carbonyl group in the presence of the benzyl carbamate and the iodo substituent. Reagents such as borane (B79455) complexes (e.g., BH₃·THF) or aluminum hydrides (e.g., LiAlH₄) are commonly used for this transformation. Careful control of reaction conditions, including temperature and stoichiometry of the reducing agent, is crucial to prevent over-reduction or side reactions. The required 3-iodo-substituted β-lactam precursor could be synthesized through various methods, including the Staudinger cycloaddition between an imine and a ketene (B1206846) bearing an iodo substituent or by iodination of a pre-formed β-lactam enolate.

Nucleophilic Substitution Reactions in Azetidine Synthesis

Nucleophilic substitution is a key strategy for introducing the iodo functionality onto a pre-existing azetidine ring. A direct and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable precursor, namely benzyl 3-hydroxyazetidine-1-carboxylate. This reaction is typically carried out using a source of iodide, with the hydroxyl group being converted into a better leaving group in situ. A common method involves the use of iodine in the presence of a phosphine, such as triphenylphosphine, and a base like imidazole. This process, often referred to as the Appel reaction for iodination, proceeds via the formation of a phosphonium intermediate, which is then displaced by the iodide ion.

Table 1: Reagents for Nucleophilic Iodination
PrecursorReagentsProduct
Benzyl 3-hydroxyazetidine-1-carboxylateI₂, PPh₃, ImidazoleThis compound

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. While a specific one-pot synthesis for this compound is not prominently described, general methodologies for azetidine synthesis could be adapted. For example, a one-pot procedure could be envisioned starting from a suitable amino alcohol. The process would involve the in-situ protection of the amino group as a benzyl carbamate, followed by the conversion of a hydroxyl group into a leaving group, and subsequent base-mediated cyclization to form the azetidine ring. A final iodination step could potentially be incorporated into the same pot, although this would require careful selection of reagents and conditions to avoid competing reactions. Iodine-mediated one-pot syntheses have been reported for other nitrogen-containing heterocycles, suggesting the feasibility of such an approach. mdpi.comresearchgate.net

Chiral Synthesis and Stereocontrol in Azetidine Ring Systems

The development of stereoselective methods for the synthesis of azetidines is of paramount importance, particularly for applications in medicinal chemistry where the chirality of a molecule can significantly impact its biological activity.

Enantioselective Preparation of Chiral Azetidines

The enantioselective synthesis of 3-substituted azetidines, such as a chiral version of this compound, can be approached in several ways. One strategy involves the use of a chiral starting material. For instance, employing an enantiomerically pure amino acid as the precursor in an intramolecular cyclization strategy would lead to a chiral azetidine.

Alternatively, asymmetric catalysis can be employed. While specific examples for the direct asymmetric synthesis of this compound are scarce, related methodologies provide a proof of concept. For example, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org Such strategies could potentially be adapted. Another approach involves the enzymatic resolution of a racemic mixture of a precursor, such as racemic benzyl 3-hydroxyazetidine-1-carboxylate, to isolate the desired enantiomer before proceeding with the iodination step.

Diastereoselective Synthesis of Azetidine Derivatives

Diastereoselective synthesis becomes relevant when multiple stereocenters are present or are being introduced into the azetidine ring. For a molecule like this compound, which has one stereocenter, diastereoselectivity would be a key consideration in reactions where this stereocenter is formed in the presence of another. For instance, if a substituent were already present at the 2- or 4-position of the azetidine ring, the introduction of the iodo group at the 3-position would need to be controlled to achieve the desired diastereomer.

Iodine-mediated cyclization of homoallyl amines has been shown to produce cis-2,4-disubstituted azetidines in a diastereoselective manner through a 4-exo trig cyclization. nih.gov This highlights how the choice of synthetic strategy can influence the stereochemical outcome. Similarly, the reduction of a chiral 3-substituted β-lactam would need to be diastereoselective to yield a specific diastereomer of the corresponding azetidine. The stereochemistry of the starting material and the nature of the reagents and reaction conditions all play a crucial role in determining the diastereomeric ratio of the product. acs.org

Utilization of Chiral Auxiliaries and Catalysis in Azetidine Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. For azetidine derivatives such as this compound, controlling the stereochemistry at the C3 position is crucial for its intended applications. This section explores the sophisticated strategies of employing chiral auxiliaries and catalytic methods to achieve high levels of stereocontrol in the synthesis of substituted azetidines, with a focus on their applicability to the preparation of the target compound.

The introduction of chirality into azetidine rings can be effectively achieved through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. A notable example in the context of azetidine synthesis is the use of (S)-1-phenylethylamine. This chiral amine can serve as both a source of nitrogen for the azetidine ring and as a controller of stereochemistry during its formation. rsc.orgrsc.org For the synthesis of a precursor to this compound, a chiral auxiliary could be appended to the acyclic precursor, guiding the stereoselective cyclization to form the azetidine ring with the desired configuration at the C3 position. The subsequent iodination would then yield the enantiomerically enriched target compound. The choice of chiral auxiliary is critical and is often determined by the specific reaction conditions and the desired stereochemical outcome.

Catalytic methods offer a more efficient and atom-economical approach to enantioselective azetidine synthesis. These methods utilize a small amount of a chiral catalyst to generate a large quantity of the chiral product. Various catalytic systems have been developed for the synthesis of azetidines. magtech.com.cn For instance, Lewis acid catalysis has been shown to be effective in promoting the intramolecular regioselective aminolysis of epoxides to afford azetidines. nih.govfrontiersin.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), for example, can catalyze the ring-opening of a cis-3,4-epoxy amine to selectively form the azetidine ring. nih.govfrontiersin.org By employing a chiral ligand in conjunction with the metal catalyst, this cyclization could potentially be rendered enantioselective, providing a direct route to chiral 3-hydroxyazetidine precursors.

Furthermore, transition metal catalysis, particularly with palladium and copper, has been instrumental in developing novel methods for azetidine synthesis. nih.govorganic-chemistry.org Copper-catalyzed photoredox reactions, for example, have enabled the anti-Baldwin radical cyclization of ynamides to produce azetidines with a high degree of regioselectivity. nih.gov The development of chiral ligands for such copper-catalyzed reactions could pave the way for an enantioselective variant of this transformation. This approach would be particularly advantageous as it allows for the construction of the azetidine ring with concomitant introduction of functionality.

The following table summarizes key aspects of these stereocontrolled synthetic strategies and their potential application in the synthesis of enantiomerically enriched precursors to this compound.

Synthetic Strategy Key Reagent/Catalyst Principle Potential Application for this compound Synthesis
Chiral Auxiliary (S)-1-PhenylethylamineTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Guiding the stereoselective formation of the azetidine ring from an acyclic precursor.
Lewis Acid Catalysis Lanthanum(III) trifluoromethanesulfonate (La(OTf)3)Catalyzing the intramolecular aminolysis of epoxides.Enantioselective synthesis of a 3-hydroxyazetidine precursor using a chiral ligand.
Photoredox Catalysis Copper-based photocatalystGeneration of radical intermediates for cyclization reactions.Potential for enantioselective radical cyclization to form the azetidine ring using a chiral copper complex.

Reactivity and Chemical Transformations of Benzyl 3 Iodoazetidine 1 Carboxylate

Cross-Coupling Reactions at the C3-Iodine Center

The iodine atom at the C3 position of benzyl (B1604629) 3-iodoazetidine-1-carboxylate serves as an excellent leaving group in a multitude of metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of 3-substituted azetidine (B1206935) derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively employed to functionalize benzyl 3-iodoazetidine-1-carboxylate. Various palladium-catalyzed cross-coupling reactions have been developed, each utilizing a different class of organometallic reagent to introduce specific functionalities.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to the arylation of this compound. nih.gov This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. researchgate.netnih.gov The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of the organoboron reagents. nih.govnih.gov

The general scheme for the Suzuki-Miyaura cross-coupling of this compound involves the reaction of the iodoazetidine with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Benzyl Halides with Arylboronic Acids

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8085
2Pd₂(dba)₃XPhosK₂CO₃Dioxane10092
3Pd(PPh₃)₄-Cs₂CO₃THF/H₂O6578

The Negishi cross-coupling provides another efficient route for C-C bond formation by reacting an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. uni-muenchen.denih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. uni-muenchen.de This reaction is particularly useful for coupling with organozinc reagents derived from a variety of precursors. bath.ac.uk

In the context of this compound, a Negishi coupling would involve its reaction with an organozinc halide, catalyzed by a palladium complex. The reaction conditions are generally mild, and a wide range of alkyl, vinyl, aryl, and heteroaryl groups can be introduced at the C3 position of the azetidine ring.

Table 2: General Conditions for Palladium-Catalyzed Negishi Cross-Coupling

EntryPalladium CatalystLigandOrganozinc ReagentSolventTemperature
1Pd₂(dba)₃P(o-tol)₃ArZnClTHFRoom Temp
2Pd(PPh₃)₄-AlkylZnBrDioxane50 °C
3PdCl₂(dppf)-VinylZnClDMF60 °C

The Hiyama cross-coupling reaction utilizes organosilanes as coupling partners in a palladium-catalyzed process. organic-chemistry.orgnih.gov This method offers an alternative to other cross-coupling reactions, particularly when the corresponding organoboron or organozinc reagents are difficult to prepare or handle. nih.gov The reaction is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org

A study on the palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidines with arylsilanes has demonstrated the feasibility of this transformation. organic-chemistry.orgnih.gov The reaction of a protected 3-iodoazetidine (B8093280), such as this compound, with an aryltrialkoxysilane in the presence of a palladium catalyst and a fluoride source affords the corresponding 3-arylazetidine in good yields. organic-chemistry.org Optimization of the reaction conditions identified Pd(OAc)₂ as an effective catalyst and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a suitable ligand. organic-chemistry.org

The reaction shows good functional group tolerance, with both electron-rich and electron-poor arylsilanes participating effectively. organic-chemistry.org The use of an electron-withdrawing protecting group on the azetidine nitrogen was found to have a positive effect on the reaction yield. organic-chemistry.org

Table 3: Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine with Various Arylsilanes

EntryArylsilaneProductYield (%)
1Phenyltriethoxysilane1-Boc-3-phenylazetidine85
2(4-Methoxyphenyl)triethoxysilane1-Boc-3-(4-methoxyphenyl)azetidine88
3(4-Chlorophenyl)triethoxysilane1-Boc-3-(4-chlorophenyl)azetidine75
4(Thiophen-2-yl)trimethoxysilane1-Boc-3-(thiophen-2-yl)azetidine62

Data sourced from a study on 1-Boc-3-iodoazetidine, a closely related substrate. organic-chemistry.org

Iron-Catalyzed Cross-Coupling with Grignard Reagents

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods. orgsyn.orgorganic-chemistry.org These reactions typically employ simple iron salts as catalysts and are effective for coupling alkyl and aryl Grignard reagents with organic halides. nih.gov The use of N-methylpyrrolidin-2-one (NMP) as a co-solvent has been shown to improve the robustness of these reactions. orgsyn.org

The iron-catalyzed cross-coupling of this compound with a Grignard reagent would provide a direct method for the introduction of alkyl or aryl groups at the C3 position. The reaction is expected to proceed under mild conditions and tolerate a range of functional groups, although the high reactivity of Grignard reagents can sometimes limit the substrate scope. orgsyn.org

Table 4: General Conditions for Iron-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents

EntryIron CatalystGrignard ReagentSolventCo-solventTemperature
1FeCl₂PhMgBrTHFNMP0 °C to rt
2Fe(acac)₃n-BuMgClTHFTMEDA-20 °C to rt
3FeCl₃i-PrMgClEther-Room Temp

Nickel-Catalyzed Enantioselective Conjunctive Coupling

Nickel catalysis offers unique reactivity profiles compared to palladium, often enabling challenging cross-coupling reactions. nih.gov Nickel-catalyzed enantioselective couplings are particularly valuable for the synthesis of chiral molecules. nih.gov While specific examples for this compound are not detailed, related nickel-catalyzed reductive cross-coupling reactions between vinyl bromides and benzyl chlorides have been developed to access enantioenriched products. nih.gov

A hypothetical nickel-catalyzed enantioselective conjunctive coupling involving this compound could potentially involve the reaction with an organometallic reagent and an electrophile in the presence of a chiral nickel catalyst. This would allow for the simultaneous formation of two new bonds at the C3 position in a stereocontrolled manner, leading to highly functionalized and chiral azetidine derivatives. Such transformations are at the forefront of catalytic method development.

Nucleophilic Functionalization Strategies

The C3-iodine bond in this compound is susceptible to cleavage by a wide array of nucleophiles, providing a direct route to a variety of 3-substituted azetidine derivatives. This reactivity is central to its utility as a building block in medicinal chemistry and materials science.

Conversion to Other 3-Substituted Azetidines (e.g., Nitroazetidines)

The iodide at the 3-position of the azetidine ring serves as an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the introduction of a wide range of functional groups. For instance, treatment with a nitrite (B80452) source, such as sodium nitrite, can displace the iodide to furnish the corresponding 3-nitroazetidine (B1651686) derivative. This transformation provides access to azetidines bearing an electron-withdrawing nitro group, which can be a useful precursor for further synthetic manipulations, such as reduction to an amino group.

The general reaction scheme for this nucleophilic substitution is as follows:

Scheme 1: General Nucleophilic Substitution at the C3 Position

In this reaction, "Nu-" can represent a variety of nucleophiles, including NO₂⁻, N₃⁻, CN⁻, and others, leading to a diverse array of 3-substituted azetidine products.

Alkylation of Heterocyclic Carboxylates with this compound

This compound and its analogs are effective alkylating agents for various nitrogen-containing heterocycles. Research has demonstrated an efficient protocol for the N-alkylation of heterocyclic carboxylates, such as pyrazoles, indazoles, and indoles, using the closely related N-Boc-3-iodoazetidine. researchgate.net This reaction typically proceeds under basic conditions, where a base like potassium carbonate deprotonates the N-H of the heterocycle, generating a nucleophilic anion that subsequently attacks the electrophilic C3 carbon of the azetidine ring, displacing the iodide.

This methodology provides facile access to highly functionalized, constrained non-chiral amino acid-like building blocks. researchgate.net The resulting products, which incorporate the azetidine moiety, are of significant interest in drug discovery.

Below is a table summarizing the N-alkylation of various heterocyclic carboxylates with N-Boc-3-iodoazetidine, which is expected to show similar reactivity to the title compound.

Heterocyclic CarboxylateBaseSolventYield (%)
Ethyl 1H-pyrazole-5-carboxylateK₂CO₃Acetonitrile85
Methyl 1H-indazole-5-carboxylateK₂CO₃Acetonitrile78
Ethyl 1H-indole-5-carboxylateK₂CO₃Acetonitrile75
Ethyl 4-bromo-1H-pyrazole-5-carboxylateK₂CO₃Acetonitrile92

Data adapted from studies on N-Boc-3-iodoazetidine, demonstrating the general applicability of this alkylation strategy. researchgate.net

Aza-Michael Addition Reactions for Azetidine Derivatization

While this compound itself is not a Michael acceptor, it serves as a key precursor to derivatives that can readily participate in aza-Michael additions. For example, the iodoazetidine can be converted to an N-protected methyl 2-(azetidin-3-ylidene)acetate via an intermediate azetidin-3-one. mdpi.comnih.gov This α,β-unsaturated ester is an excellent Michael acceptor.

The aza-Michael addition of various NH-heterocycles (such as pyrazoles, imidazoles, and indoles) to these azetidin-3-ylidene acetates provides a powerful and versatile method for constructing new C-N bonds and accessing highly functionalized 3,3-disubstituted azetidines. mdpi.combohrium.com This synthetic strategy has been successfully applied to prepare novel heterocyclic amino acid derivatives. mdpi.comnih.gov

The reaction proceeds by the conjugate addition of a nitrogen nucleophile to the electron-deficient double bond of the azetidin-3-ylidene acetate, typically catalyzed by a base. mdpi.com

Scheme 2: Aza-Michael Addition to an Azetidine Derivative

Exploration of Ring-Opening Reactions and Strain-Release Chemistry

The significant ring strain of the four-membered azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions. This strain-release chemistry can be harnessed to generate functionalized acyclic amine products in a controlled manner. unife.it

Regioselective and Stereoselective Ring Opening for Functionalized Product Generation

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cn For these reactions to occur, the azetidine nitrogen is often activated, for instance, by converting it into an azetidinium ion. magtech.com.cn In the case of this compound, the carbamate (B1207046) nitrogen is less basic and not easily protonated or alkylated. However, ring-opening can be prompted by Lewis acids or other electrophiles that coordinate to the nitrogen or by nucleophilic attack at one of the ring carbons.

The regioselectivity of the ring-opening is highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions. magtech.com.cnnih.gov

Electronic Effects : Electron-withdrawing groups on the nitrogen or at other positions can influence which C-N bond is cleaved. Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn

Steric Effects : Bulky nucleophiles will preferentially attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn

For a 3-substituted azetidine like the title compound, nucleophilic attack can occur at either the C2 or C4 position, leading to cleavage of the C2-N or C4-N bond. The outcome is dictated by a balance of the electronic and steric factors at play. Despite the anticipated thermodynamic favorability of ring-opening due to strain release, this process often requires specific activation, as the ring itself is kinetically stable. rsc.org The development of radical-based methods has also emerged as a powerful strategy for strain-release functionalization of highly strained azetidine precursors like azabicyclo[1.1.0]butanes. unife.itresearchgate.netchemrxiv.org

Applications of Benzyl 3 Iodoazetidine 1 Carboxylate in Complex Molecule Synthesis

Development of Advanced Synthetic Building Blocks

The unique structural and chemical properties of benzyl (B1604629) 3-iodoazetidine-1-carboxylate make it a powerful tool for the development of advanced synthetic intermediates. Its ability to undergo diverse functionalization reactions allows chemists to introduce molecular complexity and build sophisticated molecular architectures from a relatively simple precursor.

Benzyl 3-iodoazetidine-1-carboxylate is an important precursor for the synthesis of N-Cbz-azetidine-3-carboxylic acid and its derivatives. These derivatives are valuable building blocks in their own right, particularly in the field of medicinal chemistry. For instance, 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid serves as a versatile component in the preparation of various pharmaceutical compounds and is used in drug development research to explore new chemical reactions and syntheses. bhu.ac.in It has been identified as a useful building block for PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), which are emerging therapeutic modalities.

The synthesis of N-benzyl azetidine-3-carboxylic acid can be achieved through various routes, including processes that involve the reaction of an N-benzyl azetidine (B1206935) derivative with an alkali metal base at high temperatures in the presence of a Group IIB metal catalyst. google.com While direct carboxylation of this compound is not commonly reported, a plausible synthetic route involves the conversion of the iodo group into a nitrile via nucleophilic substitution with a cyanide source. Subsequent hydrolysis of the nitrile group would then yield the desired carboxylic acid. This transformation highlights the role of the 3-iodoazetidine (B8093280) as a key intermediate for accessing these valuable carboxylic acid derivatives.

The functionalization of the azetidine ring at the C2 position is a significant challenge in synthetic chemistry. This compound provides an innovative solution to this problem through a sequence involving elimination and directed metallation. Research has demonstrated that N-protected 3-iodoazetidines can serve as a common synthetic platform for generating both C3-lithiated azetidines and C2-lithiated azetines, depending on the choice of the lithiating agent. nih.govuniba.it

Specifically, treatment of N-Boc-3-iodoazetidine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can induce a β-elimination to form an N-Boc-azetine intermediate. This strained enamine can then be selectively deprotonated at the C2 position to form a C2-lithiated azetine. This highly reactive intermediate can be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. nih.govuniba.it Although these studies were performed on the N-Boc analogue, the underlying chemical principle is applicable to the N-Cbz protected compound, showcasing the potential of this compound to grant access to a diverse array of C2-substituted azetidines, which are otherwise difficult to synthesize.

The rigid, four-membered ring of azetidine makes it an attractive scaffold for the design of conformationally constrained analogues of natural amino acids. These non-natural amino acids are of great interest in peptide chemistry as they can be used to create peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. This compound is an excellent starting material for creating such constructs.

The iodo group at the C3 position can be displaced by various nucleophiles or engaged in cross-coupling reactions to append side chains that mimic those of natural amino acids. For example, synthetic strategies have been developed to create 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated β-amino acid, which demonstrates the versatility of functionalizing the C3 position to generate novel amino acid derivatives. nih.gov The ability to introduce diverse functional groups at this position allows for the creation of a library of unique amino acid-like building blocks for use in drug discovery and materials science.

Contribution to the Synthesis of Pharmacologically Relevant Scaffolds

The azetidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound plays a crucial role as a key intermediate in the synthesis of various pharmacologically active molecules, enabling the construction of complex and potent therapeutic agents.

Aza-β-lactams, also known as 1,2-diazetidin-3-ones, are heterocyclic compounds that have attracted interest due to their biological activity and their utility as synthetic intermediates for α-amino acids and hydantoins. nih.gov While direct conversion is not extensively documented, this compound represents a viable precursor for the synthesis of aza-β-lactam architectures.

A potential synthetic pathway would involve the nucleophilic displacement of the iodide with an appropriate nitrogen nucleophile, such as a protected hydrazine (B178648) or a primary amine that can be later converted to a leaving group. Following the introduction of the second nitrogen atom at the C3 position, subsequent functionalization and an intramolecular cyclization step could form the desired aza-β-lactam ring. For instance, intramolecular cyclization of ester enolate-imine derivatives has been shown to be an effective method for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives, showcasing a relevant cyclization strategy. nih.gov This potential to be converted into aza-β-lactam scaffolds underscores the synthetic versatility of this compound.

This compound is instrumental in the synthesis of a variety of therapeutics and lead compounds. The C3-iodo group is perfectly suited for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, which are common substructures in many drug molecules.

One significant application is in the synthesis of novel quinolone antibiotics. The 3-aminoazetidine moiety is a key component of many potent quinolones. This compound can be readily converted to the corresponding 3-aminoazetidine derivative, which is then coupled to the quinolone core. jst.go.jpnih.gov This approach has led to the development of new quinolone antibiotics with enhanced activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, the compound is a precursor for the synthesis of potent anti-cancer agents. For example, analogues of TZT-1027 (soblidotin), a powerful inhibitor of tubulin polymerization, have been synthesized using a 3-aryl-azetidine moiety to introduce conformational restriction. nih.govresearchgate.net These 3-aryl-azetidines can be efficiently prepared from this compound using various palladium-catalyzed cross-coupling reactions.

The table below summarizes some of the key cross-coupling reactions that can be employed with this compound to synthesize pharmacologically relevant scaffolds.

Coupling ReactionCoupling PartnerMetal CatalystResulting BondReference
Hiyama CouplingArylsilanesPalladiumC(sp³)–C(sp²) organic-chemistry.org
Negishi CouplingOrganozinc ReagentsPalladium or NickelC(sp³)–C(sp²), C(sp³)–C(sp³) wikipedia.orgorganic-chemistry.org
Sonogashira CouplingTerminal AlkynesPalladium/CopperC(sp³)–C(sp) wikipedia.orgorganic-chemistry.orglibretexts.org

This diverse reactivity makes this compound a cornerstone in the modern synthetic chemist's toolbox for the efficient construction of novel therapeutics.

Formal Syntheses of Active Pharmaceutical Ingredients Involving Azetidine Intermediates

The synthesis of complex, biologically active molecules often relies on the use of versatile building blocks that can be efficiently elaborated into the final target. 3-Iodoazetidine derivatives, such as this compound, play a crucial role in this context, particularly in the synthesis of APIs containing the azetidine core.

A key transformation that highlights the utility of 3-iodoazetidines is the palladium-catalyzed cross-coupling reaction. For instance, a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines. nih.gov This type of reaction is significant as the 2-aryl azetidine motif is present in a number of biologically active compounds. The reaction proceeds through a proposed palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, followed by hydropalladation, ultimately leading to the desired 2-substituted product. nih.gov This methodology provides a powerful tool for the formal synthesis of various pharmaceutical agents where the azetidine ring is arylated.

While a direct formal synthesis of a specific marketed drug commencing from this compound is not prominently documented in publicly available literature, the synthetic strategies developed for 3-iodoazetidines are directly applicable. The principles of these cross-coupling reactions form the basis for the construction of more complex azetidine-containing molecules, including those with therapeutic potential. The choice of the N-protecting group, such as the carbobenzyloxy (Cbz) group in this compound, is often strategic for its stability during synthetic manipulations and its facile removal in the final stages of a synthesis.

Utility in Diversity-Oriented Synthesis and Chemical Library Construction

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. cam.ac.uk this compound and its analogs are excellent scaffolds for DOS due to the ability to introduce diversity at the 3-position of the azetidine ring.

A notable example of this approach involves the N-alkylation of various heterocyclic carboxylates with N-Boc-3-iodoazetidine, a close analog of the title compound. nih.gov This strategy has been successfully employed to create a highly diversified library of small molecules. The initial coupling reaction introduces a range of heterocyclic moieties onto the azetidine core. The resulting products can be further diversified through subsequent reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions on these intermediates allow for the introduction of a wide array of aryl and heteroaryl groups, thereby rapidly expanding the chemical space of the library. nih.gov In one such study, a collection of 34 unique building blocks was synthesized, showcasing the power of this strategy for generating a diverse set of molecules from a common azetidine precursor. nih.gov

The research findings from these studies can be summarized in the following table:

PrecursorCoupling PartnerReaction TypeFurther DiversificationLibrary Size
N-Boc-3-iodoazetidineAlkyl pyrazole-, indazole-, and indolecarboxylatesN-alkylationSuzuki-Miyaura cross-coupling34 building blocks

This approach demonstrates the immense potential of using 3-iodoazetidine building blocks in the construction of chemical libraries for drug discovery. The ability to systematically and efficiently introduce multiple points of diversity is a cornerstone of modern medicinal chemistry, and this compound is a prime example of a scaffold that enables such explorations.

Future Prospects and Research Directions

Advancements in Sustainable and Atom-Economical Synthetic Methods

The development of environmentally benign and efficient synthetic routes to key intermediates is a cornerstone of modern pharmaceutical research. For Benzyl (B1604629) 3-iodoazetidine-1-carboxylate, future research is anticipated to focus on enhancing the sustainability of its production and utilization.

One promising avenue is the adoption of continuous flow technologies. A sustainable continuous flow synthesis has been developed for the closely related N-Boc-3-iodoazetidine, which serves as a platform for generating both C3-lithiated azetidines and C2-lithiated azetines. acs.orguniba.it This approach allows for better control over reaction parameters and the use of greener solvents, which could be adapted for the synthesis of Benzyl 3-iodoazetidine-1-carboxylate. acs.orguniba.it

Furthermore, recent breakthroughs in photochemistry, such as the visible light-enabled aza Paternò-Büchi reaction, offer new pathways to functionalized azetidines. researchgate.net These methods often proceed under mild conditions and can provide access to diverse azetidine (B1206935) scaffolds with high diastereoselectivity. researchgate.net Future work will likely involve applying these light-mediated strategies to create precursors for this compound or to directly synthesize functionalized azetidines in a more atom-economical fashion.

The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the synthesis into the final product, will also drive innovation. This includes the development of catalytic cycles that minimize waste and the use of starting materials that can be efficiently converted to the desired azetidine core.

Discovery of Novel Reactivity Modes for this compound

The synthetic utility of this compound is largely defined by the reactivity of the C-I bond. While classical nucleophilic substitution is a primary transformation, research is uncovering more sophisticated and powerful reactivity modes, particularly through transition metal catalysis.

Palladium-catalyzed cross-coupling reactions have been shown to be highly effective for functionalizing the 3-position of the azetidine ring. A significant development is the Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes, providing a direct route to 3-arylazetidines. nih.govorganic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups. nih.govorganic-chemistry.org

More unexpectedly, a novel palladium-catalyzed migration/coupling reaction of 3-iodoazetidines with aryl boronic acids has been discovered to yield 2-aryl azetidines. nih.gov This transformation proceeds through an unusual rearrangement, highlighting the potential for discovering non-canonical reactivity in these strained ring systems. nih.gov The proposed mechanism involves either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate. nih.gov

Future research is expected to further explore the landscape of transition-metal-catalyzed reactions of this compound. This could include other cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which would significantly broaden the range of accessible 3-substituted azetidines. The unique electronic environment of the strained azetidine ring may also lead to the discovery of entirely new catalytic cycles and reaction pathways.

Expanding the Scope of Azetidine-Based Scaffolds in Target-Oriented Synthesis

The azetidine motif is increasingly recognized for its favorable properties in drug design. Its rigid structure can help to lock in bioactive conformations, and its incorporation can improve physicochemical properties such as solubility and metabolic stability. nih.govlifechemicals.comenamine.net this compound serves as a key starting material for accessing a diverse array of azetidine-containing scaffolds for target-oriented synthesis.

The synthesis of 3-arylazetidines via cross-coupling reactions is particularly relevant, as this structural motif is found in a number of biologically active compounds. nih.govorganic-chemistry.org The ability to readily introduce a wide range of aryl and heteroaryl groups at the 3-position allows for the rapid generation of compound libraries for screening against various biological targets. For instance, 3-aminoazetidines have been explored as triple reuptake inhibitors for the treatment of depression. acs.org

Moreover, the development of methods to synthesize novel azetidine-based scaffolds, such as spirocyclic and fused ring systems, is a vibrant area of research. researchgate.net These more complex architectures can explore new regions of chemical space and lead to the discovery of compounds with novel mechanisms of action. The functional handle provided by this compound is an ideal starting point for the construction of such intricate molecular frameworks.

The table below illustrates the potential for diversification of the azetidine scaffold starting from 3-iodoazetidine derivatives in the synthesis of medicinally relevant compounds.

PrecursorReaction TypeResulting ScaffoldPotential Therapeutic Area
N-protected 3-iodoazetidineHiyama Coupling3-ArylazetidineCNS disorders, Oncology
N-protected 3-iodoazetidineSuzuki-Miyaura Coupling3-ArylazetidineVarious
N-protected 3-iodoazetidinePd-catalyzed Migration/Coupling2-ArylazetidineNovel drug scaffolds
N-protected 3-iodoazetidineNucleophilic Substitution with Amines3-AminoazetidineAntidepressants

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 3-iodoazetidine-1-carboxylate, and how are intermediates characterized?

  • Methodology : The synthesis typically involves introducing the iodine substituent at the 3-position of the azetidine ring. A plausible route includes:

Azetidine ring formation : Cyclization of a β-lactam precursor or ring-opening of epoxides.

Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Carboxylate protection : Benzyl chloroformate (Cbz-Cl) is used to protect the azetidine nitrogen, forming the carboxylate ester .

  • Characterization :

  • NMR : 1^1H and 13^13C NMR confirm the azetidine ring structure and iodine substitution (e.g., deshielded protons adjacent to iodine).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+).
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Q. What purification methods are effective for isolating this compound?

  • Chromatography : Flash column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) is standard.
  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity.
  • Critical considerations : Monitor iodine stability during purification—avoid prolonged exposure to light or heat to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination efficiency at the azetidine 3-position?

  • Experimental design :

  • Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and stoichiometry of iodinating agents.
  • Design of Experiments (DoE) : Use a fractional factorial design to identify critical parameters. For example, ammonium cerium phosphate catalysts have been applied in analogous ester syntheses to enhance reaction rates .
    • Data analysis : Kinetic modeling (e.g., pseudo-first-order kinetics) can quantify iodination rates under varying conditions .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Chiral auxiliaries : Employ chiral benzyl protecting groups or asymmetric catalysis during azetidine ring formation.
  • Analytical methods :

  • Circular dichroism (CD) : To confirm enantiomeric excess.
  • Chiral HPLC : For separation and purity assessment.
    • Case study : Similar tert-butyl-protected azetidines have been resolved using chiral column chromatography .

Q. How do conflicting literature reports on reaction yields inform troubleshooting?

  • Common pitfalls :

  • Intermediate instability : Azetidine rings may undergo ring-opening under acidic/basic conditions.
  • Iodine volatility : Loss of iodine during rotary evaporation can reduce yields.
    • Mitigation :
  • Use inert atmospheres (N2_2/Ar) and low-temperature workups.
  • Validate starting material purity via NMR or LC-MS .

Data Analysis and Structural Confirmation

Q. What computational tools aid in resolving structural ambiguities for this compound?

  • Software :

  • SHELX suite : For refining X-ray diffraction data to resolve bond lengths/angles and confirm iodine placement .
  • Density Functional Theory (DFT) : Predict NMR chemical shifts and compare with experimental data.
    • Case example : SHELXL refinement has been critical for small-molecule crystallography, even for iodine-containing heterocycles .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Cross-coupling reactions : The iodine substituent enables Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups.
  • Protective group removal : Hydrogenolysis (H2_2, Pd/C) cleaves the benzyl group, exposing the azetidine amine for further functionalization .
  • Case study : Analogous tert-butyl-protected azetidines are intermediates in kinase inhibitor synthesis .

Stability and Storage

Q. What conditions ensure long-term stability of this compound?

  • Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
  • Stability tests : Periodic NMR or HPLC analysis to detect decomposition (e.g., iodine loss or ester hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-iodoazetidine-1-carboxylate
Reactant of Route 2
Benzyl 3-iodoazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.